molecular formula C10H12N2O B6598733 Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- CAS No. 2124263-40-5

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Cat. No.: B6598733
CAS No.: 2124263-40-5
M. Wt: 176.21 g/mol
InChI Key: QSLURBVCIYBHAF-UHFFFAOYSA-N
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Description

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- involves the reaction of i-Phenyl-cyclopropanecarbonitrile with hydroxylamine hydrochloride in the presence of sodium ethoxide. The reaction is carried out in ethanol and heated to reflux for six hours . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully understand its mechanism of action .

Comparison with Similar Compounds

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- can be compared with other similar compounds such as:

These compounds share some similarities in their chemical structure but differ in their specific applications and biological activities.

Biological Activity

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and the implications for drug development.

Chemical Structure and Synthesis

The compound is characterized by a cyclopropane ring linked to a carboximidamide functional group and an N-hydroxy group on the nitrogen atom. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol. The synthesis typically involves the reaction of i-Phenyl-cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol, using sodium ethoxide as a base and refluxing for approximately six hours.

Initial studies suggest that Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- may inhibit specific enzymes involved in metabolic pathways or cellular signaling. The presence of the hydroxyl group enhances its reactivity, potentially leading to increased biological activity compared to simpler analogs.

Inhibition Studies

The compound has been evaluated for its binding affinity with various biological targets. Research indicates that it may possess anti-inflammatory and antibacterial properties, similar to other derivatives within its class .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamideContains a sulfonamide groupKnown for its inhibitory properties in biological studies
Cyclopropanecarboximidamide, N’-hydroxySimilar structure but lacks phenyl substitutionSlight variations in reactivity and applications
1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamideContains dichlorophenyl substitutionEnhanced biological activity compared to simpler analogs

The structural arrangement of the functional groups in Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- contributes significantly to its biological activity profile.

Antibacterial Activity

In vitro studies have demonstrated that Cyclopropanecarboximidamide derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, one study found that modifications in the phenyl ring can lead to improved efficacy against resistant bacterial strains .

Anti-inflammatory Potential

Research has indicated that compounds similar to Cyclopropanecarboximidamide can reduce inflammation markers in animal models. A study involving the administration of these compounds showed a marked decrease in paw thickness in rats subjected to inflammatory stimuli, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(12-13)10(6-7-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLURBVCIYBHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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